molecular formula C20H17N3O2S B2565430 4-Morpholino-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate CAS No. 1301732-12-6

4-Morpholino-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate

Cat. No.: B2565430
CAS No.: 1301732-12-6
M. Wt: 363.44
InChI Key: CSAOIGRSVHHZDG-UHFFFAOYSA-N
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Description

4-Morpholino-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate is a synthetically designed, complex heterocyclic compound intended for research and development purposes. Its molecular structure incorporates multiple pharmacologically significant motifs, including a morpholino ring, a phenyl-substituted thiazole, and a quinoxaline-derived core. This specific architecture suggests potential for investigation in various biochemical pathways . Compounds featuring the morpholino group, such as certain quinazolines, have been identified as potent and selective inhibitors of kinases like PI3K p110alpha, indicating this compound's potential utility in probing cell signaling pathways and oncology research . Furthermore, the thiazolo[3,2-a] fused heterocyclic system is a scaffold well-known in medicinal chemistry, associated with a range of biological activities, making it a valuable template for developing new chemical probes or therapeutic candidates . Researchers may find this compound particularly useful for exploring protein kinase inhibition, cellular proliferation assays, and other mechanistic studies in a laboratory setting. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-morpholin-4-yl-2-phenyl-[1,3]thiazolo[3,2-a]quinoxalin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S/c24-19-17(14-6-2-1-3-7-14)26-20-18(22-10-12-25-13-11-22)21-15-8-4-5-9-16(15)23(19)20/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSAOIGRSVHHZDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=CC=CC=C3N4C2=S=C(C4=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholino-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate typically involves the formation of the thiazole ring followed by the construction of the quinoxaline ring. One common method involves the cyclodehydration of (quinolin-2-ylsulfanyl)acetic acid with acetic anhydride . This reaction forms the thiazoloquinoxaline core, which can then be further functionalized to introduce the morpholine and phenyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification processes such as recrystallization and chromatography are crucial to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Morpholino-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and aryl diazonium salts are employed under various conditions.

Major Products Formed

    Oxidation: Quinoxaline N-oxides.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted quinoxalines depending on the reagents used.

Scientific Research Applications

4-Morpholino-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 4-Morpholino-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate involves its interaction with specific molecular targets within cells. The compound can intercalate into DNA, disrupting the replication and transcription processes. Additionally, it may inhibit key enzymes involved in cellular metabolism, leading to cell death. The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and synthetic differences between 4-Morpholino-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate and analogous compounds:

Compound Name Core Structure Substituent (Position) Molecular Formula Molecular Weight Synthetic Yield (%) Physical State
4-Methyl-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate Thiazoloquinoxaline Methyl (4) C₁₇H₁₂N₂OS 292.36 Not reported Not reported
This compound Thiazoloquinoxaline Morpholino (4) ~C₂₁H₂₀N₃O₂S* ~377.45* Not reported Not reported
III-19g: Oxadiazolo-biphenyl derivative Oxadiazoloquinoxaline Biphenyl (4) C₂₂H₁₄N₃O₂ 352.37 55 Brown-yellow solid
III-19h: Oxadiazolo-CF₃Ph derivative Oxadiazoloquinoxaline 4-(Trifluoromethyl)phenyl (4) C₁₇H₁₀F₃N₃O₂ 353.28 27.6 Brown-yellow solid

*Estimated based on structural analogy to the methyl derivative.

Key Observations:

Substituent Effects: Morpholino vs. Methyl: The morpholino group increases molecular weight by ~85 Da compared to the methyl analogue, introducing polarity and hydrogen-bonding capacity due to its oxygen and nitrogen atoms. This could improve aqueous solubility but may complicate synthetic access due to steric hindrance . Aryl vs. Heteroaryl: The biphenyl (III-19g) and trifluoromethylphenyl (III-19h) substituents in oxadiazolo derivatives demonstrate how bulky or electron-withdrawing groups impact synthetic yields. The lower yield of III-19h (27.6%) vs. III-19g (55%) highlights challenges in incorporating strongly electron-deficient groups like -CF₃ .

Synthetic Methodology: Thiazoloquinoxaline derivatives (e.g., the methyl and morpholino compounds) are typically synthesized via cyclocondensation of thioureas or thioamides with α-haloketones, whereas oxadiazolo derivatives like III-19g/h utilize click chemistry with azides and aldehydes .

Research Findings and Implications

  • Structural Characterization: While crystallographic data for the morpholino derivative are unavailable, compounds in this class are commonly analyzed using X-ray diffraction refined via SHELXL and visualized with ORTEP-3 .
  • Physicochemical Properties: The morpholino group’s polarity suggests improved solubility over the methyl analogue, which could enhance bioavailability in drug discovery contexts. However, its bulkiness might reduce membrane permeability.
  • Biological Relevance: Oxadiazolo derivatives (e.g., III-19g/h) are studied in the context of myristoylation inhibition , but thiazoloquinoxalines may target different pathways due to their distinct electronic profiles.

Biological Activity

4-Morpholino-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate is a heterocyclic compound classified within the thiazoloquinoxaline family. Its unique structure, which includes a morpholine ring and a phenyl group, contributes to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic uses.

Antimicrobial Properties

Research indicates that compounds in the thiazoloquinoxaline class, including this compound, exhibit significant antimicrobial activity. This compound has been evaluated for its effectiveness against various bacterial strains and fungi, showing promising results that warrant further investigation into its potential as an antimicrobial agent.

Anticancer Activity

The compound has also been studied for its anticancer properties. A study focused on related thiazoloquinoxalines demonstrated their ability to inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The specific IC50 values for these compounds indicate their potency in inhibiting cancer cell lines, suggesting that this compound may have similar effects .

The biological activity of this compound is believed to be linked to its ability to interact with various biological macromolecules. It may act as an inhibitor of specific kinases involved in cellular signaling pathways, particularly those related to cancer progression and microbial resistance. This interaction can lead to altered cellular responses, contributing to its therapeutic effects .

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Formation of the Thiazole Ring : Initial reactions involve cyclodehydration processes.
  • Construction of the Quinoxaline Core : Subsequent reactions lead to the formation of the quinoxaline structure.
  • Purification : Techniques such as recrystallization and chromatography are employed to isolate the compound in high purity.

Chemical Reactions

The compound undergoes various chemical reactions:

Reaction TypeDescriptionCommon Reagents
Oxidation Converts to quinoxaline N-oxidesHydrogen peroxide, m-chloroperbenzoic acid
Reduction Forms dihydroquinoxaline derivativesSodium borohydride, lithium aluminum hydride
Substitution Introduces functional groups onto the coreAlkyl halides, aryl diazonium salts

Study on Anticancer Activity

A notable case study investigated the anticancer effects of thiazoloquinoxaline derivatives. The study found that certain derivatives exhibited strong inhibitory effects on PI3K p110alpha, a critical target in cancer therapy. The most potent derivative had an IC50 value of 0.58 µM against A375 melanoma cells, indicating that this compound could potentially exhibit similar efficacy .

Antimicrobial Evaluation

Another research effort focused on evaluating antimicrobial activity across various derivatives of thiazoloquinoxalines. The findings highlighted that certain compounds showed significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting that this compound could be effective against resistant strains due to its unique structural features.

Q & A

Q. Example Protocol :

React 2-phenylthiazolo[3,2-a]quinoxaline-4-amine with morpholine sulfonyl chloride in dry DMF at 80°C for 12 hours.

Quench with ice-water, extract with ethyl acetate, and dry over Na₂SO₄.

Purify via flash chromatography.

Basic: Which spectroscopic and crystallographic techniques are essential for structural characterization?

Methodological Answer:

  • ¹H/¹³C NMR : Assign proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, morpholine protons at δ 3.5–4.0 ppm). Use deuterated DMSO or CDCl₃ as solvents .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm accuracy.
  • X-ray Crystallography : Resolve bond lengths/angles (e.g., C-S bond ≈1.7 Å, quinoxaline ring planarity) to validate the fused heterocyclic system .

Q. Data Cross-Validation :

TechniqueKey Parameters
NMRSolvent: DMSO-d6, 400 MHz
HRMSIonization: ESI+, Resolution: 70,000
XRDSpace group: P2₁/c, R-factor: <0.05

Advanced: How to resolve contradictions between NMR and mass spectrometry data?

Methodological Answer:
Contradictions often arise from impurities or tautomeric forms. Mitigation strategies include:

Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to detect side products.

Tautomer Identification : Perform variable-temperature NMR (25–60°C) to observe dynamic equilibria.

Isotopic Labeling : Introduce ¹³C/¹⁵N labels to confirm fragment assignments in HRMS .

Case Study :
In quinoline derivatives, discrepancies in [M+H]⁺ peaks were resolved by identifying trace oxidation products via LC-MS/MS .

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:
Focus on modifying substituents while retaining the core scaffold:

  • Phenyl Ring : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to enhance electrophilic reactivity.
  • Morpholine : Replace with piperazine or thiomorpholine to study steric/electronic effects.
  • Thiazole : Vary alkyl/aryl groups at position 2 to modulate lipophilicity.

Q. Biological Testing :

  • In vitro assays : Measure IC₅₀ values against target enzymes (e.g., kinase inhibition).
  • In silico modeling : Use docking simulations (AutoDock Vina) to predict binding affinities .

Basic: What in vitro models are suitable for evaluating biological activity?

Methodological Answer:

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., ATPase activity with malachite green detection).
  • Cell Viability : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
  • Antimicrobial Screening : Broth microdilution against Gram-positive/negative bacteria (MIC ≤16 µg/mL considered active) .

Q. Example Protocol :

Incubate compound (0.1–100 µM) with enzyme/cells for 24 hours.

Quantify activity via absorbance/fluorescence plate readers.

Normalize data to controls (DMSO <1% v/v).

Advanced: How to address low solubility in pharmacological assays?

Methodological Answer:

  • Co-solvents : Use DMSO (≤0.1%) or cyclodextrin inclusion complexes.
  • Prodrug Design : Introduce hydrolyzable esters (e.g., acetate) to enhance bioavailability.
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm) for sustained release .

Q. Validation Metrics :

ParameterTarget
Solubility≥50 µM in PBS
Stability>90% intact after 24h in serum

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.